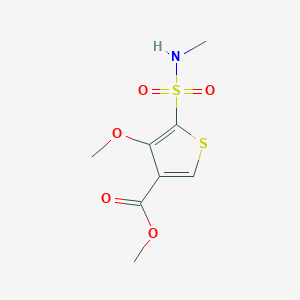
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95% (4-MMS-T-3-CAME-95) is a small organic molecule that has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 4-MMS-T-3-CAME-95 is a member of the thiophene family and is composed of a sulfur-containing five-membered ring with a methyl ester group attached. It is a relatively stable and non-toxic molecule, with a boiling point of 110 °C and a melting point of 75 °C.
作用機序
The mechanism of action of 4-MMS-T-3-CAME-95 is not fully understood. However, it is known that the molecule can undergo a variety of chemical reactions, including condensation reactions, deprotonation reactions, and nucleophilic substitution reactions. Additionally, it is known to form a variety of complexes with other molecules, including proteins, carbohydrates, and lipids. These complexes are thought to be involved in the biological activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMS-T-3-CAME-95 are not fully understood. However, it is known to be relatively non-toxic, with a low oral toxicity and no significant acute or chronic toxicity. Additionally, it has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
実験室実験の利点と制限
The main advantage of using 4-MMS-T-3-CAME-95 in laboratory experiments is its relative stability and non-toxicity. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory use. However, it is important to note that the molecule is relatively small and can be difficult to purify, making it difficult to obtain pure samples for use in experiments.
将来の方向性
The potential applications of 4-MMS-T-3-CAME-95 are still being explored. Possible future directions for research include further investigation into the biochemical and physiological effects of the molecule, as well as its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. Additionally, further research into the mechanism of action of the molecule could lead to the development of new compounds with potential medicinal applications. Finally, further investigation into the synthesis and purification of the molecule could lead to improved methods for producing pure samples for use in laboratory experiments.
合成法
The synthesis of 4-MMS-T-3-CAME-95 is relatively straightforward. It is typically synthesized through a condensation reaction between 4-methoxy-5-methylthiophene-3-carboxylic acid and methyl ester. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the acid with the methyl ester to form the corresponding methyl ester salt, and the second step involving the deprotonation of the salt to form the desired product. The reaction typically yields between 90-95% of the desired product, and can be further purified if necessary.
科学的研究の応用
4-MMS-T-3-CAME-95 has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiophene derivatives, thiazoles, and thiophene-containing polymers. Additionally, it has been used in the synthesis of a variety of compounds with potential medicinal applications, such as anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents.
特性
IUPAC Name |
methyl 4-methoxy-5-(methylsulfamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S2/c1-9-16(11,12)8-6(13-2)5(4-15-8)7(10)14-3/h4,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQJUAAVLFXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=CS1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

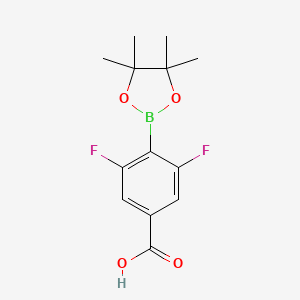


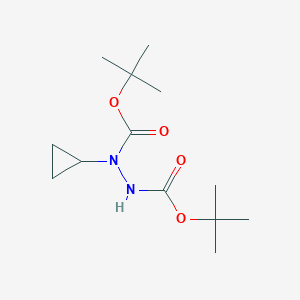


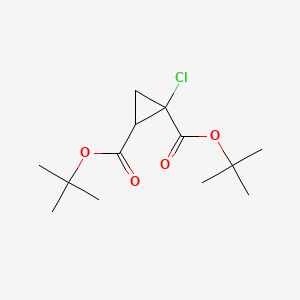

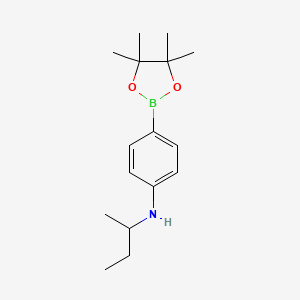
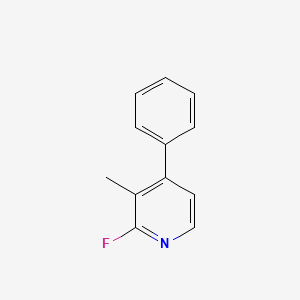
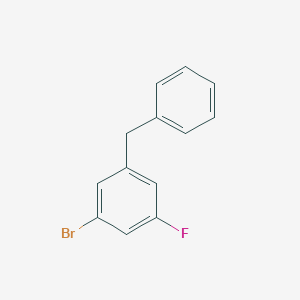
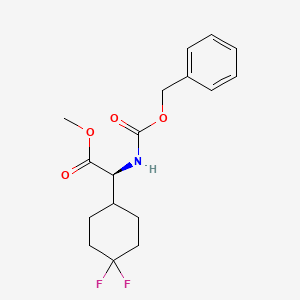
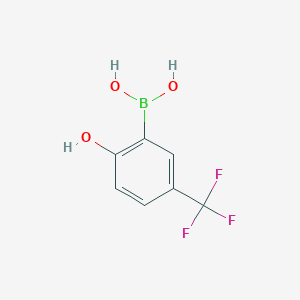
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)